molecular formula C21H21Cl2NO3 B241348 N-(ADAMANTAN-1-YLMETHYL)-6,8-DICHLORO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

N-(ADAMANTAN-1-YLMETHYL)-6,8-DICHLORO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

Katalognummer: B241348
Molekulargewicht: 406.3 g/mol
InChI-Schlüssel: ITWVLPITIBOHNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(ADAMANTAN-1-YLMETHYL)-6,8-DICHLORO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a chromene core and a tricyclo[3311~3,7~]decane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-1-YLMETHYL)-6,8-DICHLORO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of Chlorine Atoms: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Tricyclo[3.3.1.1~3,7~]decane Moiety: This step involves a nucleophilic substitution reaction where the tricyclo[3.3.1.1~3,7~]decane group is introduced using a suitable nucleophile.

    Formation of the Carboxamide Group: This can be achieved through an amidation reaction using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-(ADAMANTAN-1-YLMETHYL)-6,8-DICHLORO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(ADAMANTAN-1-YLMETHYL)-6,8-DICHLORO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(ADAMANTAN-1-YLMETHYL)-6,8-DICHLORO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,8-dichloro-2-oxo-2H-chromene-3-carboxamide: Lacks the tricyclo[3.3.1.1~3,7~]decane moiety.

    2-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-2H-chromene-3-carboxamide: Lacks the chlorine atoms.

Uniqueness

The presence of both the tricyclo[3.3.1.1~3,7~]decane moiety and the chlorine atoms in N-(ADAMANTAN-1-YLMETHYL)-6,8-DICHLORO-2-OXO-2H-CHROMENE-3-CARBOXAMIDE makes it unique. This combination of structural features can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C21H21Cl2NO3

Molekulargewicht

406.3 g/mol

IUPAC-Name

N-(1-adamantylmethyl)-6,8-dichloro-2-oxochromene-3-carboxamide

InChI

InChI=1S/C21H21Cl2NO3/c22-15-4-14-5-16(20(26)27-18(14)17(23)6-15)19(25)24-10-21-7-11-1-12(8-21)3-13(2-11)9-21/h4-6,11-13H,1-3,7-10H2,(H,24,25)

InChI-Schlüssel

ITWVLPITIBOHNS-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC5=CC(=CC(=C5OC4=O)Cl)Cl

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC5=CC(=CC(=C5OC4=O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.